Cefuroxime Axetil-d3
CAS No.:
Cat. No.: VC0208653
Molecular Formula: C₂₀H₁₉D₃N₄O₁₀S
Molecular Weight: 513.49
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₀H₁₉D₃N₄O₁₀S |
|---|---|
| Molecular Weight | 513.49 |
Introduction
Cefuroxime Axetil-d3 possesses specific chemical characteristics that define its behavior in analytical systems and biological environments. These properties are crucial for understanding its application as a reference standard.
Molecular Structure and Formula
The molecular structure of Cefuroxime Axetil-d3 closely resembles that of cefuroxime axetil, with the critical difference being the substitution of three hydrogen atoms with deuterium atoms. According to available data, the molecular formula of Cefuroxime Axetil-d3 is C20H19D3N4O10S , though some sources indicate a different formula (C16H13D3N4O8S) . This discrepancy may reflect different structural interpretations or salt forms of the compound.
Physical and Chemical Characteristics
The physical and chemical properties of Cefuroxime Axetil-d3 include:
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Molecular Weight: 513.49 g/mol (primary source) or 427.4 g/mol (alternative source)
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Appearance: Typically a white to off-white powder
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Solubility: Similar to cefuroxime axetil, with limited water solubility
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Purity: Commercial preparations typically exceed 95% purity as determined by HPLC analysis
The variation in reported molecular weights (513.49 vs. 427.4 g/mol) may be attributed to different structural interpretations, salt forms, or analytical methodologies. The higher molecular weight likely corresponds to the complete axetil ester form, while the lower weight may represent a different derivative or salt structure.
Spectroscopic Properties
The spectroscopic properties of Cefuroxime Axetil-d3 are particularly important for its application as an internal standard:
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Mass Spectrometry: In negative ion spray mode, Cefuroxime-d3 exhibits characteristic mass transition pairs at 426.2→210.0 m/z
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Chromatographic Behavior: The compound typically elutes at retention times very similar to non-deuterated cefuroxime axetil in HPLC and LC-MS systems, but is distinguishable by mass detection
Applications in Pharmaceutical Analysis
Cefuroxime Axetil-d3 serves several critical functions in pharmaceutical research and development, particularly in analytical chemistry applications.
Role as a Reference Standard
Role in Pharmacokinetic Studies
One of the most significant applications of Cefuroxime Axetil-d3 is as an internal standard in pharmacokinetic investigations of cefuroxime axetil.
Internal Standardization in LC-MS/MS
In pharmacokinetic studies, Cefuroxime Axetil-d3 is employed as an internal standard for LC-MS/MS analysis. Research has demonstrated its effectiveness in this role, as evidenced by its use in studies examining the bioavailability and food effects on cefuroxime axetil administration .
Table 1: Analytical Parameters for Cefuroxime Axetil Quantification Using Cefuroxime-d3 as Internal Standard
| Parameter | Value | Notes |
|---|---|---|
| Analytical Column | 2.1×50 mm, 3 μm | For sample stacking and separation |
| Ionization Mode | Negative ion spray | For both analyte and internal standard |
| Mass Transition (Cefuroxime Axetil) | 423.2→207.0 m/z | Multiple reaction monitoring |
| Mass Transition (Cefuroxime-d3) | 426.2→210.0 m/z | Multiple reaction monitoring |
| Linearity Range | 10 to 10,000 ng/ml | In human plasma samples |
| Lower Limit of Quantitation | 10 ng/ml | Sufficient for pharmacokinetic profiling |
Contribution to Pharmacokinetic Parameter Determination
The use of Cefuroxime Axetil-d3 as an internal standard has facilitated accurate determination of pharmacokinetic parameters in clinical studies. For example, in a food-effect study conducted with Chinese subjects, the following parameters were precisely quantified using analytical methods incorporating this deuterated standard :
Table 2: Pharmacokinetic Parameters of Cefuroxime Axetil Under Different Conditions
| Parameter | Fasting Condition | Fed Condition | Ratio (Fed/Fasting) |
|---|---|---|---|
| Tmax (h) | 2.23 | 3.01 | - |
| Cmax (ng/ml) | ~3600 | ~3800 | - |
| AUC0-∞ (ng·h/ml) | 12009±3167 | 16439±2405 | 139.86% |
| t1/2 (h) | 1.48±0.15 | 1.35±0.15 | 91.7% |
| Vd (ml/kg) | 45711±16790 | 27048±9328 | 61.3% |
| CL (ml/(kg·h)) | 21348±7358 | 13965±4766 | 65.9% |
These findings highlight how Cefuroxime Axetil-d3, through its role as an internal standard, enables the precise quantification necessary to detect significant pharmacokinetic differences between administration conditions.
As a reference material used in pharmaceutical testing, Cefuroxime Axetil-d3 may be subject to regulatory considerations:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume